molecular formula C17H26ClNO4 B2919207 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride CAS No. 1052528-76-3

1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride

Cat. No.: B2919207
CAS No.: 1052528-76-3
M. Wt: 343.85
InChI Key: VHHOMGSZZZMSLA-UHFFFAOYSA-N
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Description

This compound features a morpholine derivative substituted with 2,6-dimethyl groups, a 2-hydroxypropoxy linker, and an acetophenone core. The hydrochloride salt enhances its stability and solubility, making it relevant for pharmaceutical applications. For example, compounds like 4'-chloro-2-(2,6-dimethylmorpholino)acetophenone hydrochloride (CAS 7401-15-2) share the morpholine and acetophenone motifs, often associated with adrenergic or kinase-targeting activities .

Properties

IUPAC Name

1-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-12-8-18(9-13(2)22-12)10-16(20)11-21-17-6-4-15(5-7-17)14(3)19;/h4-7,12-13,16,20H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHOMGSZZZMSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(=O)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone typically involves multi-step organic reactions. Key steps include the formation of the morpholine derivative and subsequent functionalization to achieve the desired hydroxypropoxy group. This compound can be synthesized through methods similar to those used for related phenolic compounds, which have shown various biological activities.

Anticancer Activity

Research indicates that derivatives of phenolic compounds, including those similar to 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone, exhibit significant anticancer properties. For instance, studies on phenylurea derivatives have demonstrated their efficacy against various cancer cell lines such as HeLa and C6. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BC620Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial activity of similar compounds has also been documented. For example, derivatives tested against various microorganisms have shown promising results. The mechanism typically involves disruption of microbial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedZone of Inhibition (mm)Mechanism of Action
Compound CE. coli15Cell wall disruption
Compound DS. aureus18Metabolic inhibition

Case Studies

  • Case Study on Anticancer Properties : A study published in Wiley-VCH evaluated a series of phenolic compounds for their anticancer activity. The results indicated that compounds with similar structural motifs to 1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone exhibited significant antiproliferative effects against HeLa cells, suggesting a potential application in cancer therapeutics .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of phenolic derivatives found that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria. This highlights the potential for structural optimization in developing more effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
1-(4-(3-(2,6-Dimethylmorpholino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride C₁₈H₂₇ClN₂O₃* ~377.9 2,6-Dimethylmorpholino, 2-hydroxypropoxy, acetophenone Likely optimized for solubility (hydroxypropoxy) and target affinity (morpholine) .
4'-Chloro-2-(2,6-dimethylmorpholino)acetophenone hydrochloride (CAS 7401-15-2) C₁₂H₁₈ClN₂O₂ 266.7 4-Chlorophenyl, 2,6-dimethylmorpholino Enhanced lipophilicity due to chloro substituent; potential kinase inhibitor .
4'-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride C₂₂H₂₅ClN₂O₅ 433.9 Benzophenone, morpholinoethoxy, chloro, methoxy Benzophenone core may improve UV stability; methoxy groups alter metabolic pathways .
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride C₁₈H₃₀ClN₂O₃ 343.9 Dipropylamino, hydroxypropoxy, propanone Longer alkyl chains (dipropyl) may reduce solubility but enhance membrane permeability .
1-(1-Ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone HCl C₂₀H₂₉ClN₂O₄ 396.9 Indole ring, ethyl, methyl, morpholinopropoxy Indole moiety suggests potential serotonin receptor interactions; complex metabolism .

*Estimated based on structural analogs in and .

Key Structural and Functional Differences

Morpholine Substitution

  • Dipropylamino Analog (CAS 1216598-28-5): Replacing morpholine with a dipropylamino group eliminates cyclic amine rigidity, altering binding kinetics .

Linker Modifications

  • Hydroxypropoxy vs. Morpholinoethoxy: The hydroxypropoxy linker in the target compound provides a flexible, polar spacer, while morpholinoethoxy (CAS 31848-02-9) introduces an additional morpholine ring, increasing molecular weight and complexity .

Core Structure Variations

  • Acetophenone vs.
  • Indole-Containing Analog (CAS 1189733-80-9) : The indole core introduces aromatic heterocyclic properties, likely shifting biological targets toward neurological receptors .

Pharmacological Implications

  • Solubility: The hydrochloride salt and hydroxypropoxy group in the target compound likely improve aqueous solubility compared to non-ionic analogs (e.g., CAS 35028-02-5 in ) .
  • Metabolic Stability: Morpholine rings are generally resistant to oxidative metabolism, whereas dipropylamino groups (CAS 1216598-28-5) may undergo N-dealkylation, shortening half-life .

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